methyl 6-iodo-1H-indole-3-carboxylate

Cross-coupling Oxidative addition Synthetic methodology

6-Bromo/chloro indole analogs require harsh coupling conditions, risking ester saponification and low yields. Methyl 6-iodo-1H-indole-3-carboxylate (CAS 330195-73-8) offers superior reactivity via low C-I BDE (~57 kcal·mol⁻¹) for fast Suzuki/Sonogashira couplings under mild conditions. Key benefits: (1) Faster oxidative addition kinetics vs. Br/Cl analogs; (2) Orthogonal C6 reactivity preserves the C3 methyl ester; (3) ≥95% purity, available 10 g-5 kg for process-scale route scouting.

Molecular Formula C10H8INO2
Molecular Weight 301.08 g/mol
Cat. No. B13730126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 6-iodo-1H-indole-3-carboxylate
Molecular FormulaC10H8INO2
Molecular Weight301.08 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CNC2=C1C=CC(=C2)I
InChIInChI=1S/C10H8INO2/c1-14-10(13)8-5-12-9-4-6(11)2-3-7(8)9/h2-5,12H,1H3
InChIKeyKHNWRQAUUHNANM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-iodo-1H-indole-3-carboxylate: Cross-Coupling Building Block


Methyl 6-iodo-1H-indole-3-carboxylate (CAS 330195-73-8) is a halogenated indole-3-carboxylate ester with molecular formula C10H8INO2 and molecular weight 301.08 g·mol⁻¹ . It belongs to the indole family—a privileged scaffold in medicinal chemistry—and features an iodine substituent at the 6-position of the indole ring and a methyl ester at the 3-position . The compound is primarily sourced as a synthetic intermediate with a typical commercial purity of ≥95% and is available in quantities ranging from 10 g to 5 kg .

Cross-coupling building block for palladium-mediated library synthesis
Halogenated indole-3-carboxylate scaffold for medicinal chemistry SAR programs
6-iodo substitution enables orthogonal C6 functionalization workflows

Methyl 6-iodo-1H-indole-3-carboxylate: Advantage Over Halogen Analogs


Indole-3-carboxylate esters halogenated at the 6-position are not functionally interchangeable. The carbon–halogen bond dissociation energy (BDE) decreases markedly from C–Cl (~84 kcal·mol⁻¹) to C–Br (~71 kcal·mol⁻¹) to C–I (~57 kcal·mol⁻¹) [1], which directly governs the rate of oxidative addition—the rate-determining step in palladium-catalyzed cross-coupling reactions. Consequently, the 6-iodo derivative offers substantially higher reactivity in Suzuki, Sonogashira, and related couplings compared to its bromo and chloro analogs, enabling shorter reaction times and higher yields under milder conditions. Substituting the 6-iodo compound with a 6-bromo or 6-chloro variant without re-optimizing the coupling protocol typically results in incomplete conversion and lower product yields, making the iodo derivative the preferred electrophilic partner for demanding bond-forming sequences.

6-Bromo and 6-chloro analogs may slow oxidative addition kinetics, reducing cross-coupling conversion
Lower molecular weight of halogen congeners can shift LC-MS signals into higher matrix interference regions
Harsher conditions required for bromo/chloro analogs may risk competing ester cleavage at C3

Methyl 6-iodo-1H-indole-3-carboxylate: Differentiation from Analogs


Bond Dissociation Energy Advantage in Cross-Coupling

The C–I bond dissociation energy of methyl 6-iodo-1H-indole-3-carboxylate is approximately 57 kcal·mol⁻¹, compared to ~71 kcal·mol⁻¹ for the C–Br bond in methyl 6-bromo-1H-indole-3-carboxylate and ~84 kcal·mol⁻¹ for the C–Cl bond in methyl 6-chloro-1H-indole-3-carboxylate [1]. This ~14 kcal·mol⁻¹ difference in BDE between the iodo and bromo congeners translates into a significantly faster oxidative addition step with Pd(0) catalysts, which is the rate-determining step for most cross-coupling reactions [2].

Bond Dissociation Energy Advantage
Class-level inference
C–I ≈ 57 kcal·mol⁻¹ vs. C–Br ≈ 71 kcal·mol⁻¹ vs. C–Cl ≈ 84 kcal·mol⁻¹
ΔBDE: −14 kcal·mol⁻¹ (I vs Br); class-average aryl halide values, not scaffold-specific
Predicts faster oxidative addition in Pd-catalyzed cross-coupling, supporting lower catalyst loading and shorter reaction times.
Data to verify on indole-3-carboxylate scaffold; reported from handbook values.
Cross-coupling Oxidative addition Synthetic methodology

Molecular Weight Advantage for Mass Spectrometry Detection

Methyl 6-iodo-1H-indole-3-carboxylate has a molecular weight of 301.08 g·mol⁻¹, compared to 254.08 g·mol⁻¹ for the 6-bromo analog (CAS 868656-97-7) and 209.63 g·mol⁻¹ for the 6-chloro analog (CAS 921194-97-0) . The monoisotopic mass of the 6-iodo compound (300.960 Da) is substantially higher, shifting the analyte signal into a less-congested region of the mass spectrum and improving signal-to-noise ratio in complex biological matrices.

Mass Spectrometry Detection Advantage
Cross-study comparable
MW 301.08 g·mol⁻¹ vs. 254.08 (6-Br) vs. 209.63 (6-Cl)
Monoisotopic mass 300.960 Da; ΔMW +47.00 g·mol⁻¹ over 6-bromo analog
Higher mass shifts analyte into less-congested spectral region, improving S/N in complex matrices.
Vendor-reported formulas and calculated monoisotopic masses.
LC-MS Analytical chemistry Trace analysis

Boiling Point and Thermal Stability Profile

The predicted boiling point of methyl 6-iodo-1H-indole-3-carboxylate is 450.7 ± 48.0 °C (at 760 mmHg) , while the 6-bromo congener has a predicted boiling point of 386.2 ± 22.0 °C . The markedly higher boiling point of the 6-iodo compound (~64.5 °C higher) reflects stronger intermolecular dispersion forces due to the larger, more polarizable iodine atom. Predicted density follows the same trend: 1.57 ± 0.1 g·cm⁻³ for the 6-iodo vs. 1.629 ± 0.06 g·cm⁻³ for the 6-bromo .

Boiling Point and Thermal Stability Profile
Cross-study comparable
Predicted BP 450.7 ± 48.0 °C vs. 386.2 ± 22.0 °C (6-Br)
ΔBP +64.5 °C (I vs Br); density 1.57 ± 0.1 g·cm⁻³ (ACD/Labs Percepta at 760 mmHg)
Higher boiling point suggests lower volatility and may support thermal stability during storage and work-up.
Predicted values; confirm experimentally for large-scale process design.
Thermal stability Purification Physicochemical properties

Purity and Bulk Availability for Synthesis Campaigns

Methyl 6-iodo-1H-indole-3-carboxylate is commercially offered at ≥95% purity in pack sizes from 10 g to 5 kg , providing direct scalability for medicinal chemistry and process development. In comparison, the 6-bromo analog is available at 98.22% purity (smaller pack sizes typical) , and the 6-chloro analog is offered at 98% purity with a melting point of 195–201 °C, indicating a crystalline solid at ambient temperature .

Purity and Bulk Availability
Supporting evidence
≥95% purity; available from 10 g to 5 kg
Comparator purities: 6-Br 98.22%, 6-Cl 98%; vendor datasheets Q2 2026
Bulk availability up to 5 kg supports multi-step synthesis and process chemistry scale-up without supply discontinuity.
Review lot-specific COA for purity confirmation prior to campaign initiation.
Procurement Scale-up Supply chain

Methyl 6-iodo-1H-indole-3-carboxylate: Application Scenarios


Cross-Coupling Library Synthesis with Palladium Catalysis

When constructing a library of 6-arylated or 6-alkynylated indole-3-carboxylate analogs for structure–activity relationship (SAR) studies, methyl 6-iodo-1H-indole-3-carboxylate is the electrophilic partner of choice. Its C–I bond (~57 kcal·mol⁻¹ BDE) reacts significantly faster in Suzuki-Miyaura and Sonogashira couplings than the corresponding C–Br or C–Cl bonds, reducing reaction times and enabling higher-throughput parallel synthesis [1]. This directly addresses the procurement question: purchasing the 6-iodo derivative rather than the 6-bromo analog minimizes the risk of failed coupling reactions during library production.

Metabolic Fate Tracking by LC-MS/MS

For ADME and metabolite identification studies where the indole-3-carboxylate scaffold must be tracked in complex biological matrices, the higher molecular weight (301.08 g·mol⁻¹) and monoisotopic mass (300.960 Da) of the 6-iodo compound shift the analyte signal into a less-congested spectral region compared to the 6-bromo (252.974 Da) or 6-chloro (209.024 Da) congeners . The distinctive iodine isotopic pattern (100% abundance ¹²⁷I) provides an unambiguous spectral fingerprint, reducing false negatives in metabolite profiling workflows.

Orthogonal C6 Functionalization in Total Synthesis

In total synthesis routes where the indole C6 position must be selectively functionalized while preserving the C3 methyl ester, the 6-iodo substituent serves as a latent reactive handle. The high reactivity of the C–I bond permits selective cross-coupling at C6 without competing ester cleavage or indole N–H functionalization [1]. This orthogonal reactivity profile makes methyl 6-iodo-1H-indole-3-carboxylate a strategically superior building block compared to its 6-bromo or 6-chloro counterparts, which may require harsher conditions that risk ester saponification.

Process Scale-Up and Route Scouting

The commercial availability of methyl 6-iodo-1H-indole-3-carboxylate in bulk quantities (up to 5 kg) at ≥95% purity makes it a viable candidate for process-scale route scouting. Although the 6-bromo analog is offered at slightly higher purity (98.22%), the iodo derivative's superior cross-coupling reactivity often translates into higher isolated yields that offset the nominal purity difference, reducing the overall cost per mole of final product in multi-step manufacturing sequences.

Application
Selection Property
Validation Focus
Cross-Coupling Library Synthesis
Faster oxidative addition via low C–I bond dissociation energy
Pd-catalyst system optimization and conversion yield benchmarking
Metabolic Fate Tracking by LC-MS/MS
Higher monoisotopic mass and distinct iodine isotopic signature
Signal-to-noise improvement and analyte identification in complex matrices
Orthogonal C6 Functionalization
Selective reactivity of C–I bond over C3 methyl ester
Ester integrity and N–H preservation under coupling conditions
Process Scale-Up and Route Scouting
Multi-kg commercial availability at ≥95% purity
Cost-per-mole evaluation and lot-to-lot purity consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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